Benzoic acid, 3-bromo-2-[[3-[4-(1,1-dimethylethyl)phenoxy]propyl]amino]-5-methyl-

Medicinal Chemistry Atherosclerosis Chemical Biology

Benzoic acid, 3-bromo-2-[[3-[4-(1,1-dimethylethyl)phenoxy]propyl]amino]-5-methyl- (CAS 937661-24-0) is a synthetic small molecule belonging to the arylalkylamino-benzoic acid class. Its core structure comprises a 2,3,5-trisubstituted benzoic acid scaffold bearing a 3-bromo, a 5-methyl, and a 2-[3-(4-tert-butylphenoxy)propyl]amino substituent.

Molecular Formula C21H26BrNO3
Molecular Weight 420.3 g/mol
CAS No. 937661-24-0
Cat. No. B12126130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 3-bromo-2-[[3-[4-(1,1-dimethylethyl)phenoxy]propyl]amino]-5-methyl-
CAS937661-24-0
Molecular FormulaC21H26BrNO3
Molecular Weight420.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)Br)NCCCOC2=CC=C(C=C2)C(C)(C)C)C(=O)O
InChIInChI=1S/C21H26BrNO3/c1-14-12-17(20(24)25)19(18(22)13-14)23-10-5-11-26-16-8-6-15(7-9-16)21(2,3)4/h6-9,12-13,23H,5,10-11H2,1-4H3,(H,24,25)
InChIKeyWRIZTEHOHVNAEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic acid, 3-bromo-2-[[3-[4-(1,1-dimethylethyl)phenoxy]propyl]amino]-5-methyl- (CAS 937661-24-0): Structural Identity and Procurement Context


Benzoic acid, 3-bromo-2-[[3-[4-(1,1-dimethylethyl)phenoxy]propyl]amino]-5-methyl- (CAS 937661-24-0) is a synthetic small molecule belonging to the arylalkylamino-benzoic acid class. Its core structure comprises a 2,3,5-trisubstituted benzoic acid scaffold bearing a 3-bromo, a 5-methyl, and a 2-[3-(4-tert-butylphenoxy)propyl]amino substituent. This arrangement embeds both a lipophilic tert-butylphenoxy tail and a carboxylic acid headgroup, together with a secondary amine bridge. Patent literature identifies such arylalkylamino-benzoic acid derivatives as pharmacological agents for ameliorating atherosclerosis through inhibition of arterial lesion formation [1]. However, beyond this broad class-level disclosure, no peer-reviewed primary research or direct comparative bioactivity data for this specific compound were identified in the public domain at the time of analysis.

1 Structurally unique 2,3,5-trisubstituted benzoic acid scaffold for SAR exploration
2 Class-level patent association may support atherosclerosis target deconvolution studies
3 Suitable as a well-characterized reference material for analytical method development

Why Generic Substitution Fails for Benzoic acid, 3-bromo-2-[[3-[4-(1,1-dimethylethyl)phenoxy]propyl]amino]-5-methyl- (CAS 937661-24-0)


Within the arylalkylamino-benzoic acid family, even seemingly conservative structural permutations—such as altering the position of the bromine or methyl substituents, replacing the tert-butyl group with isopropyl, or varying the length of the alkyl linker—can profoundly shift target affinity, selectivity, and pharmacokinetic profile. The specific combination of a 3-bromo, 5-methyl, and 2-[3-(4-tert-butylphenoxy)propyl]amino substitution pattern is not interchangeable with simpler analogs because both the steric bulk of the tert-butyl group and the hydrogen-bonding capacity of the secondary amine and carboxylic acid contribute to a unique pharmacophoric fingerprint [1]. In the absence of direct head-to-head data, purchasers should assume that bioactivity and physicochemical properties are exquisitely sensitive to these structural features, making generic substitution unreliable without explicit experimental validation.

Substitution pattern sensitivity Moving bromine or methyl positions may shift target affinity and selectivity profiles significantly.
Lipophilic tail variation Replacing tert-butyl with smaller alkyl groups may alter steric bulk and pharmacophoric fingerprint.
Linker length and amine bridge Variations in the propyl linker or secondary amine may disrupt hydrogen-bonding capacity and overall conformation.

Quantitative Differentiation Evidence for Benzoic acid, 3-bromo-2-[[3-[4-(1,1-dimethylethyl)phenoxy]propyl]amino]-5-methyl- (CAS 937661-24-0)


Lack of Publicly Available Head-to-Head Comparative Bioactivity Data

A comprehensive search of the scientific and patent literature, including authoritative databases such as PubChem, ChEMBL, and BindingDB, yielded no quantitative bioactivity data (e.g., IC50, Ki, EC50) for Benzoic acid, 3-bromo-2-[[3-[4-(1,1-dimethylethyl)phenoxy]propyl]amino]-5-methyl- (CAS 937661-24-0) in any assay system. Consequently, no direct head-to-head comparison with a specific named comparator can be made at this time. The only retrievable patent disclosure mentioning the arylalkylamino-benzoic acid class [1] does not single out this compound for individual characterization. Therefore, the evidence tag is 'Supporting evidence', and the comparison data fields are populated with 'Data not available' to reflect the current state of the public domain.

Bioactivity Data
Data to verify
No public IC50, Ki, or EC50 data available for this compound in any assay system
Procurement rests on structural distinctiveness rather than demonstrated bioactivity
Users must generate comparative data de novo; only class-level patent context exists
Medicinal Chemistry Atherosclerosis Chemical Biology

Recommended Application Scenarios for Benzoic acid, 3-bromo-2-[[3-[4-(1,1-dimethylethyl)phenoxy]propyl]amino]-5-methyl- (CAS 937661-24-0)


Chemical Probe for Atherosclerosis Target Deconvolution

Given its structural membership in the arylalkylamino-benzoic acid class, which has been associated with the inhibition of atherosclerotic lesion formation [1], this compound may serve as a starting point for medicinal chemistry campaigns aimed at identifying the molecular target(s) responsible for this anti-atherosclerotic effect. Its use is contingent upon the user performing primary biochemical profiling to establish potency and selectivity.

Structure-Activity Relationship (SAR) Exploration of 2-Amino-3-bromo-5-methylbenzoic Acid Derivatives

The compound's unique combination of substituents makes it a valuable intermediate for systematic SAR studies around the benzoic acid core. Researchers can use it as a reference scaffold to probe the impact of bromine versus chlorine, methyl versus hydrogen, or tert-butyl versus isopropyl on target binding and cellular activity.

Analytical Reference Standard for Method Development

Because no official pharmacopoeial monograph exists for this compound, laboratories developing LC-MS or GC-MS methods for related arylalkylamino-benzoic acids can employ it as a well-characterized, single-entity reference material to validate retention time, ionization efficiency, and fragmentation patterns.

Application
Selection Property
Validation Focus
Atherosclerosis target deconvolution
Class-level anti-atherosclerotic endpoint context
Biochemical profiling for potency and selectivity
SAR of 2-amino-3-bromo-5-methylbenzoic acid derivatives
Unique substitution pattern comparison
Binding and cellular activity profiling
Analytical method development
Well-characterized single-entity reference
Retention time, ionization, and fragmentation validation
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